6-[Oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione
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Overview
Description
6-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione is a naphthalenecarboxamide.
Scientific Research Applications
Luminescent Properties and Photo-Induced Electron Transfer
Compounds structurally related to 6-[Oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione have been studied for their luminescent properties and photo-induced electron transfer. Specifically, piperazine substituted naphthalimide model compounds exhibit fluorescence characteristics that make them suitable as pH probes and show potential for applications in fluorescence spectroscopy due to their fluorescent lifetime data and quantum yields (Gan, Chen, Chang, & Tian, 2003).
Halocyclization and Molecular Transformation
Research into compounds closely related to the target molecule includes studies on halocyclization. For example, the cyclization of certain benzo[de]isoquinoline-1,3-dione derivatives by iodine, bromine, or sulfuryl chloride has been explored. This process produces hydrohalides, which can be converted into other molecular forms, demonstrating the compound's versatility in chemical transformations (Zborovskii, Orysyk, Staninets, & Bon, 2011).
Fluorescent Ligands for Receptor Visualization
Another significant application of related compounds is in the synthesis of fluorescent ligands for receptor visualization. These compounds, including derivatives of 1-arylpiperazine, have been synthesized and show very high receptor affinity and good fluorescence properties. They have been used to visualize overexpressed receptors in cell models, indicating their potential in biological and medical imaging (Lacivita et al., 2009).
Inhibition of Cyclin-Dependent Kinases
Derivatives of isoquinoline-1,3-dione have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), making them potential antitumor agents. The modifications in the molecular structure of these derivatives, such as substituents at specific positions, have shown to enhance their inhibitory activity, suggesting their importance in developing new cancer therapies (Tsou et al., 2009).
Chemosensor Systems
Benzo[de]isoquinoline-1,3-dione derivatives have been developed as chemosensor systems for the selective determination of anions. These compounds, after undergoing functionalization, exhibit high chemosensor selectivity, indicating their utility in analytical chemistry for ion detection (Tolpygin et al., 2012).
properties
Molecular Formula |
C31H24F3N3O3 |
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Molecular Weight |
543.5 g/mol |
IUPAC Name |
6-(4-benzylpiperazine-1-carbonyl)-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C31H24F3N3O3/c32-31(33,34)21-8-4-9-22(18-21)37-29(39)25-11-5-10-23-24(12-13-26(27(23)25)30(37)40)28(38)36-16-14-35(15-17-36)19-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2 |
InChI Key |
WLFBEAMGIJRBPQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC(=C6)C(F)(F)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC(=C6)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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